molecular formula C31H30Br6N4O11 B12278464 Isofistularin-3

Isofistularin-3

Cat. No.: B12278464
M. Wt: 1114.0 g/mol
InChI Key: TURTULDFIIAPTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Isofistularin-3 is typically isolated from marine sponges, particularly Aplysina aerophoba. The isolation process involves solvent extraction followed by chromatographic purification. Synthetic routes for this compound are less common, but they generally involve bromination of precursor compounds under controlled conditions .

Chemical Reactions Analysis

Isofistularin-3 undergoes several types of chemical reactions:

    Oxidation: It can be oxidized to form various brominated derivatives.

    Reduction: Reduction reactions can lead to the formation of less brominated or debrominated products.

    Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the bromine sites. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.

Scientific Research Applications

Isofistularin-3 has a wide range of scientific research applications:

Mechanism of Action

Isofistularin-3 exerts its effects primarily by inhibiting DNA methyltransferase 1 (DNMT1). This inhibition leads to decreased methylation of CpG sites within the promoter regions of tumor suppressor genes, resulting in their reactivation. The compound induces growth arrest in cancer cells by increasing the expression of cell cycle inhibitors like p21 and p27 and reducing the levels of cyclin E1 and c-myc .

Comparison with Similar Compounds

Properties

IUPAC Name

7,9-dibromo-N-[3-[2,6-dibromo-4-[2-[(7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl)amino]-1-hydroxyethyl]phenoxy]-2-hydroxypropyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H30Br6N4O11/c1-48-24-16(34)5-30(26(44)21(24)36)7-18(40-51-30)28(46)38-9-13(42)11-50-23-14(32)3-12(4-15(23)33)20(43)10-39-29(47)19-8-31(52-41-19)6-17(35)25(49-2)22(37)27(31)45/h3-6,13,20,26-27,42-45H,7-11H2,1-2H3,(H,38,46)(H,39,47)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TURTULDFIIAPTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCC(COC3=C(C=C(C=C3Br)C(CNC(=O)C4=NOC5(C4)C=C(C(=C(C5O)Br)OC)Br)O)Br)O)C=C1Br)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H30Br6N4O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1114.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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